2-[(4-METHYL-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-[(4-METHYL-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine ring, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thioamides, acyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require bases or acids to activate the leaving groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-[(4-METHYL-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-METHYL-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE shares similarities with other heterocyclic compounds, such as imidazoles and thiazoles, which also exhibit a wide range of biological activities .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-10-7-13(21)19-15(17-10)24-9-14(22)20-16-18-12(8-23-16)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIKINMUCOCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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